molecular formula C18H23NO5 B6287810 1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one CAS No. 2444792-47-4

1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one

Cat. No.: B6287810
CAS No.: 2444792-47-4
M. Wt: 333.4 g/mol
InChI Key: MWUUUKFSFLVLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one is a chemical compound known for its unique structure and diverse applications in scientific research The compound features a trimethoxybenzoyl group, which is a versatile pharmacophore, contributing to its significant bioactivity

Preparation Methods

The synthesis of 1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one typically involves several steps, starting with the preparation of the azepan-2-one core, followed by the introduction of the ethenyl and trimethoxybenzoyl groups. Common synthetic routes include:

    Step 1: Formation of the azepan-2-one core through cyclization reactions.

    Step 2: Introduction of the ethenyl group via alkylation reactions.

    Step 3: Attachment of the trimethoxybenzoyl group through acylation reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of complex molecules and as a building block in organic chemistry.

    Biology: Investigated for its potential biological activities, including anti-cancer, anti-fungal, and anti-bacterial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The trimethoxybenzoyl group plays a crucial role in its bioactivity, allowing the compound to bind to and inhibit key enzymes and proteins. This interaction can lead to the disruption of cellular processes, resulting in the compound’s therapeutic effects.

Comparison with Similar Compounds

1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one can be compared with other compounds containing the trimethoxybenzoyl group, such as:

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.

The uniqueness of this compound lies in its specific structure, which allows for distinct interactions and bioactivities compared to other similar compounds.

Properties

IUPAC Name

1-ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-5-19-9-7-6-8-13(18(19)21)16(20)12-10-14(22-2)17(24-4)15(11-12)23-3/h5,10-11,13H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUUUKFSFLVLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2CCCCN(C2=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.